PF-04691502 (CAS: 1013101-36-4) is a potent, ATP-competitive, orally bioavailable dual inhibitor of all class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR). Unlike standard single-target kinase inhibitors, PF-04691502 binds to human PI3Kα, β, δ, γ, and mTOR with low-nanomolar affinity (Ki = 1.6–16 nM) without exhibiting significant off-target activity against more than 80 other protein kinases [1]. For researchers and procurement teams, this compound serves as a critical benchmark material for in vitro and in vivo studies requiring complete suppression of the PI3K/AKT/mTOR signaling axis, particularly where feedback loop activation or isoform redundancy renders first-generation rapalogs or isoform-specific inhibitors ineffective [2].
Substituting PF-04691502 with cheaper rapalogs (e.g., rapamycin, everolimus) or isoform-specific PI3K inhibitors (e.g., idelalisib) fundamentally compromises experimental integrity in complex signaling models. Rapalogs selectively inhibit mTORC1 but fail to block mTORC2, which frequently triggers a paradoxical feedback loop leading to the hyperphosphorylation and activation of AKT at S473 [1]. Conversely, single-isoform PI3K inhibitors like idelalisib are highly vulnerable to compensatory signaling from uninhibited PI3K isoforms, severely limiting their cytotoxic efficacy in certain microenvironments [1]. PF-04691502 prevents both failure modes by simultaneously inhibiting all class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2), ensuring total pathway shutdown and preventing AKT reactivation [2].
While mTORC1-specific inhibitors like everolimus induce compensatory hyperphosphorylation of AKT at S473, PF-04691502 completely abrogates this feedback loop. In comparative cellular assays, PF-04691502 reduced phosphorylation of AKT(S473) with an IC50 of 3.8–20 nM, whereas everolimus treatment led to augmented AKT(S473) signaling [1].
| Evidence Dimension | Phosphorylation of AKT(S473) |
| Target Compound Data | IC50 = 3.8–20 nM |
| Comparator Or Baseline | Everolimus (Induces hyperphosphorylation of AKT S473) |
| Quantified Difference | Complete abrogation vs. paradoxical activation |
| Conditions | PIK3CA-mutant and PTEN-deleted cancer cell lines / CLL cells |
Essential for procurement in oncology models where rapalog-induced AKT feedback loops mask true anti-tumor efficacy.
In primary chronic lymphocytic leukemia (CLL) cells, isoform redundancy limits the efficacy of the PI3Kδ-specific inhibitor idelalisib. Head-to-head viability assays demonstrated that while idelalisib failed to reach an IC50 at concentrations up to 40 μM, PF-04691502 achieved a mean IC50 of 0.96 μM at 24 hours, effectively inducing caspase-dependent apoptosis [1].
| Evidence Dimension | Cell Viability (IC50 at 24h) |
| Target Compound Data | Mean IC50 = 0.96 μM |
| Comparator Or Baseline | Idelalisib (IC50 > 40 μM) |
| Quantified Difference | >40-fold increase in cytotoxic potency |
| Conditions | Primary CLL cells evaluated via annexin V/PI staining |
Justifies the selection of PF-04691502 over clinically approved single-isoform inhibitors for overcoming intrinsic resistance in hematological models.
PF-04691502 provides uniform, low-nanomolar blockade across all class I PI3K isoforms, preventing the assay variability caused by compensatory signaling in heterogeneous cell populations. Biochemical assays confirm tightly clustered Ki values of 1.8 nM (PI3Kα), 2.1 nM (PI3Kβ), 1.6 nM (PI3Kδ), and 1.9 nM (PI3Kγ) alongside a Ki of 16 nM for mTOR [1].
| Evidence Dimension | Kinase Binding Affinity (Ki) |
| Target Compound Data | Ki = 1.6 - 2.1 nM across all four class I PI3K isoforms |
| Comparator Or Baseline | Isoform-specific inhibitors (which exhibit >100-fold variance across isoforms) |
| Quantified Difference | <0.5 nM variance in binding affinity across all class I isoforms |
| Conditions | Cell-free ATP-competitive fluorescence polarization kinase assays |
Ensures highly reproducible pathway suppression across diverse tissue types, making it a reliable benchmark standard for broad laboratory workflows.
Unlike early-generation kinase inhibitors that require complex intravenous formulations, PF-04691502 demonstrates high oral bioavailability. In preclinical workflows, oral dosing of PF-04691502 formulated in a simple 0.5% methylcellulose vehicle at 10 mg/kg/day resulted in persistent pathway inhibition and greater than 72% tumor growth inhibition in xenograft models [1].
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | 10 mg/kg/day oral dose yields >72% tumor growth inhibition |
| Comparator Or Baseline | Intravenous-only kinase inhibitors (which require complex lipid or solvent formulations) |
| Quantified Difference | Achieves high systemic efficacy via standard oral gavage |
| Conditions | Nude mice bearing U87MG or NSCLC xenografts |
Significantly simplifies in vivo experimental workflows and reduces the need for specialized formulation reagents during procurement.
Selected for xenograft studies where tumor lines exhibit PTEN deletion or PIK3CA mutations, and where first-generation rapalogs fail due to mTORC2-mediated AKT feedback loops [1].
The targeted compound for investigating B-cell malignancies (such as CLL) where compensatory signaling from uninhibited PI3K isoforms renders single-target inhibitors like idelalisib ineffective [2].
Procured for advanced in vitro and in vivo models of neurodegeneration to comprehensively suppress the mTOR pathway, leading to a more sustained autophagic response than selective mTORC1 inhibitors [3].